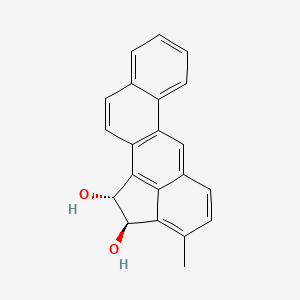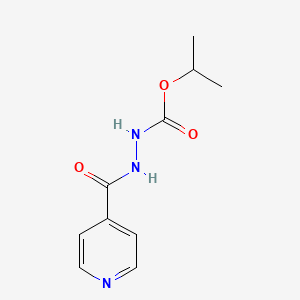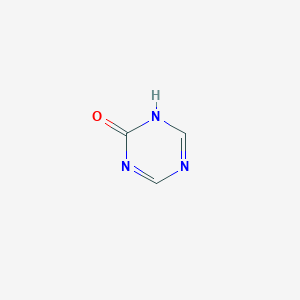![molecular formula C10H16N2O4 B14739838 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 2665-54-5](/img/structure/B14739838.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .
Análisis De Reacciones Químicas
Types of Reactions
1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it replaces a leaving group in a molecule.
Cycloaddition: It participates in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Cycloaddition: Reagents such as dienes and dienophiles are used. The reactions often require elevated temperatures and sometimes a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted amines.
Cycloaddition: The products are various cyclic compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Aplicaciones Científicas De Investigación
1,4-diazabicyclo[2.2.2]octane has numerous applications in scientific research:
Mecanismo De Acción
1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .
List of Similar Compounds
- Quinuclidine
- Tropane
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)
Propiedades
Número CAS |
2665-54-5 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
IPSFGFNNXVTTLN-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


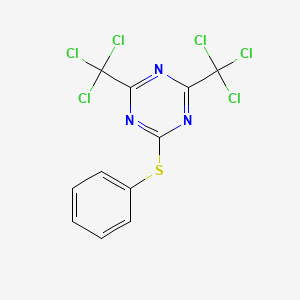
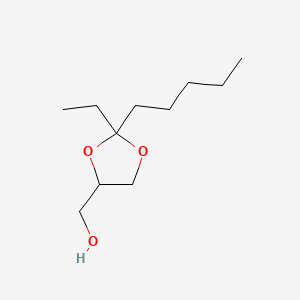
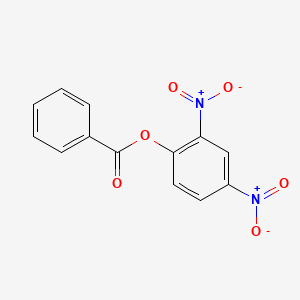
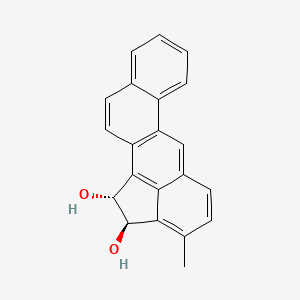
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
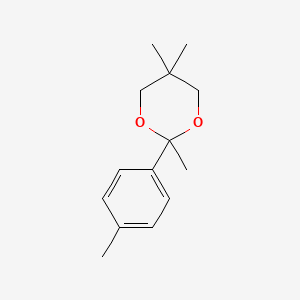
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

